Ethyl 3-amino-2,5-dichlorobenzoate
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Overview
Description
Ethyl 3-amino-2,5-dichlorobenzoate is a synthetic organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It consists of a benzene ring substituted with two chlorine atoms and an amino group at the 3-position, and an ethyl ester group at the carboxyl position. This compound is widely used in organic synthesis and various laboratory experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,5-dichlorobenzoate can be synthesized from 3-nitro-2,5-dichlorobenzoic acid. The synthetic pathway involves the reduction of the nitro group to an amino group, followed by esterification with ethyl alcohol. The reduction is typically carried out using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then neutralized with ammonium chloride and sodium hydroxide to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amino group can be further reduced or modified to form different derivatives.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents.
Esterification: Strong acids like sulfuric acid or catalysts like sulfuric acid in the presence of ethanol.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Different amine derivatives.
Hydrolysis: 3-amino-2,5-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 3-amino-2,5-dichlorobenzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,5-dichlorobenzoate is not fully understood. it is believed to act as a catalyst in various chemical reactions by facilitating the formation of reactive intermediates. These intermediates then react with other molecules to form the desired products. Additionally, it acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing the reaction.
Comparison with Similar Compounds
Ethyl 3-amino-2,5-dichlorobenzoate can be compared with similar compounds such as:
- Methyl 2,5-dichlorobenzoate
- Ethyl 2-chlorobenzoate
- Methyl 3-chlorobenzoate
- 3-amino-5-chlorobenzoic acid
These compounds share similar structural features but differ in their specific substituents and functional groups. This compound is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-amino-2,5-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMVAMMASEGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297552 |
Source
|
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60541-86-8 |
Source
|
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60541-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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